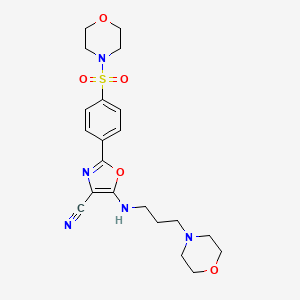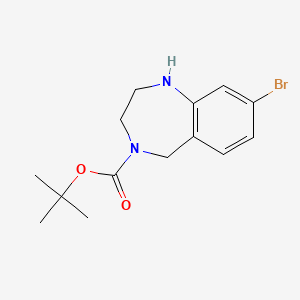
Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Radioligand Potential
- Synthesis for Imaging Agents : Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate is used in the synthesis of radioligands like [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, which have high affinity for diazepam insensitive benzodiazepine receptors. This compound is synthesized for potential use in SPECT imaging agents (He et al., 1994).
Benzodiazepine Receptor Research
- Selective Ligand Synthesis : The compound is used to create ligands with high affinity for the diazepam insensitive subtype of benzodiazepine receptors. This is significant in studying specific receptor subtypes and their functions in the nervous system (Gu et al., 1993).
Nuclear Medicine and Biology
- Nanomolar Affinity for Receptors : Tert-butyl esters derived from this compound exhibit nanomolar affinity for benzodiazepine receptors, which is useful in nuclear medicine and biology for studying receptor binding and function (Katsifis et al., 1999).
Drug Synthesis and Pharmacology
- Intermediate in Antimicrobial Agents : It's an intermediate in synthesizing various benzothiazepine derivatives with potential antimicrobial activity. This application is crucial in the development of new antimicrobial drugs (Pant, 2020).
Kinase Inhibitors
- Synthesis of Kinase Inhibitors : Benzoxazepine core, which includes derivatives of this compound, is present in several kinase inhibitors. This is crucial in the development and scale-up of new anticancer drugs (Naganathan et al., 2015).
properties
IUPAC Name |
tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANBRNCUSLWDBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409180.png)

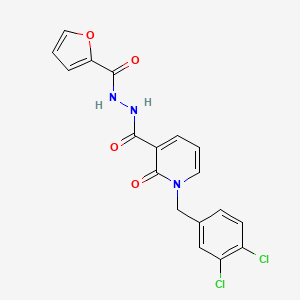
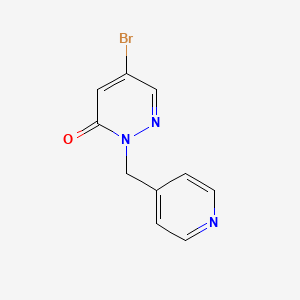
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)

![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)

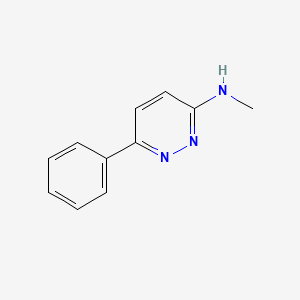
![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)
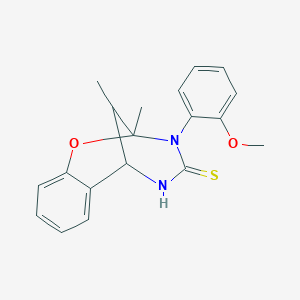
![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)

